molecular formula C10H10ClN5O2 B1450648 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide CAS No. 2173098-86-5

2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide

Cat. No. B1450648
M. Wt: 267.67 g/mol
InChI Key: WHTNYYZAGJLSOV-UHFFFAOYSA-N
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Description

“2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide” is a chemical compound with the molecular formula C10H10ClN5O2 . It has an average mass of 267.672 Da and a monoisotopic mass of 267.052307 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, on hydrolysis, a compound was converted to a corresponding phenoxy acid, and finally, this was coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .


Molecular Structure Analysis

The molecular structure of “2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide” can be analyzed using various techniques. For instance, its melting point, solubility, and stability can be determined .

Scientific Research Applications

Metabolism in Herbicides

2-Chloroacetamides, similar in structure to 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide, are used as pre-emergent herbicides in agriculture. These compounds, including acetochlor and alachlor, undergo complex metabolic activation pathways in liver microsomes, leading to potential carcinogenic products like dialkylbenzoquinone imine. Human and rat liver microsomes metabolize these compounds differently, revealing important insights into their biological impact and safety (Coleman et al., 2000).

Anticancer Properties

Research has shown that derivatives of 2-chloroacetamides exhibit potential anticancer properties. For instance, certain thiazole derivatives synthesized from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide demonstrated selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019). Another study synthesized novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole-thiol and found them to be cytotoxic against various human leukemic cell lines (Vinayak et al., 2014).

Antibacterial Agents

Derivatives of 2-chloroacetamides have also been synthesized and evaluated for their antibacterial activity. For example, certain oxadiazol-thioacetamide and imidazol-thioacetamide derivatives demonstrated significant antibacterial properties, showing the potential for these compounds in the development of new antibiotics (Ramalingam et al., 2019).

Future Directions

The future directions for “2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. This could include the development of new synthetic routes, investigation of its reactivity, and evaluation of its potential use in various fields .

properties

IUPAC Name

2-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O2/c1-18-9-4-7(13-10(17)5-11)2-3-8(9)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTNYYZAGJLSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCl)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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